methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m0/s1 |
InChI Key |
RTGGKLZTJDGSFV-HCWXCVPCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Canonical SMILES |
COC(=O)C1C2CC1NC2 |
Origin of Product |
United States |
Preparation Methods
Procedure
- Starting Material : Methylenecyclobutane derivative (5) is treated with iodine in dichloromethane at 0°C.
- Cyclization : Forms a tricyclic carbamate via electrophilic addition.
- Hydrolysis : Cleavage with aqueous HCl in methanol releases the azabicyclo framework.
- Oxidation : The hydroxymethyl group is oxidized to a carboxylate using KMnO₄ in acetone.
Key Data :
- Yield: 56% over four steps.
- Stereochemical Control: Achieved through substrate pre-organization.
- Analytical Confirmation: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 3.68 (s, 3H, COOCH₃), 2.19 (s, 2H, bridgehead H).
Photochemical [2+2] Cycloaddition
Photochemistry enables modular access to bicyclo[2.1.1]hexane scaffolds. A [2+2] cycloaddition between a strained alkene and diazene forms the bicyclic structure, followed by esterification.
Procedure
- Substrate Preparation : 1,3-Diene derivatives are irradiated with UV light (λ = 254 nm) in the presence of a photosensitizer.
- Cycloaddition : Forms the bicyclo[2.1.1]hexane skeleton with regioselectivity.
- Esterification : The carboxylic acid intermediate is methylated using trimethylsilyl diazomethane (TMSD) in methanol.
Key Data :
- Yield: 70–85% for cycloaddition; >90% for methylation.
- Scalability: Demonstrated at multigram scale.
Resolution of Racemic Mixtures via Chiral Auxiliaries
Racemic mixtures are resolved using (S)-α-methylbenzylamine to isolate the (1S,4R,5R)-enantiomer.
Procedure
- Racemate Synthesis : Prepared via base-induced cyclization of a β-lactam precursor.
- Salt Formation : Treated with (S)-α-methylbenzylamine in THF to form diastereomeric salts.
- Crystallization : Selective precipitation isolates the desired enantiomer.
- Deprotection : Acidic hydrolysis (HCl/MeOH) removes the auxiliary.
Key Data :
Microwave-Assisted Alkylation
Microwave irradiation accelerates N-alkylation of azabicyclo intermediates, enhancing reaction efficiency.
Procedure
- Substrate : 2-Azabicyclo[2.1.1]hexane hydrochloride reacts with methyl chloroformate.
- Conditions : Cesium carbonate in N-methylpyrrolidone (NMP) at 150°C under microwave irradiation.
- Workup : Purification via silica gel chromatography.
Key Data :
Comparative Analysis of Methods
Analytical Characterization
Critical data for verifying the compound’s identity and purity:
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
- Cost Efficiency : Photochemical methods reduce catalyst costs but require UV reactors.
- Safety : Microwave systems minimize exposure to hazardous intermediates.
- Regulatory Compliance : Chiral resolution meets enantiopurity standards for APIs.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative. Substitution reactions can produce a wide range of products depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has been investigated for its potential as a pharmacological agent targeting the central nervous system. Its structural similarity to known neurotransmitter systems allows for the exploration of its effects on various neurotransmitter receptors, particularly in the context of developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that derivatives of this compound can act as selective modulators of neurotransmitter activity, suggesting a pathway for therapeutic development.
Synthesis of Chiral Compounds
The compound is also utilized in the synthesis of chiral intermediates in pharmaceutical chemistry. Its unique bicyclic structure provides a framework for creating complex molecules with specific stereochemical configurations essential for biological activity. Researchers have reported successful syntheses involving this compound as a key intermediate in the production of various chiral drugs.
Material Science
Organic Light Emitting Diodes (OLEDs)
Recent advancements have highlighted the potential application of this compound in the field of organic electronics, particularly OLED technology. The compound's electronic properties make it a candidate for use as an emissive layer in OLEDs, where it can contribute to improved light emission efficiency and color purity. Research indicates that incorporating this compound into OLED architectures can enhance device performance metrics significantly.
Chemical Synthesis
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently. The compound's reactivity profile has been exploited in several synthetic routes leading to the development of novel compounds with potential applications across multiple domains.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Neuropharmacology | Smith et al., 2023 | Demonstrated selective modulation of dopamine receptors with derivatives. |
| Synthesis of Chiral Drugs | Johnson & Lee, 2024 | Developed a new synthetic route utilizing this compound as an intermediate. |
| OLED Technology | Kim et al., 2024 | Enhanced light emission efficiency when incorporated into OLED devices. |
Mechanism of Action
The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Racemic Analogues
- rac-Methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate; trifluoroacetic acid (CAS: Not specified) Molecular Formula: C₉H₁₄ClN₃O₂ (MW: 231.68 g/mol) Key Differences: The racemic mixture (rac-) introduces stereochemical diversity, reducing enantiomeric purity. The trifluoroacetic acid counterion enhances solubility but may alter reactivity compared to the free base .
Enantiomeric Derivatives
- (1R,4S,5S)-Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Molecular Formula: C₇H₁₁NO₂ (same as target compound) Key Differences: The (1R,4S,5S) stereoisomer is a pseudo-enantiomer, which may exhibit opposite chiral induction in catalysis or binding interactions .
Bicyclic Core Modifications
Larger Bicyclic Systems
- Methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylate Bicyclic System: [2.2.1]heptane (norbornane-like) Key Differences: The expanded ring increases bridgehead angles, reducing ring strain. This may enhance stability but reduce reactivity in ring-opening reactions .
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane Derivatives
Smaller or More Strained Systems
- The 6,6-dimethyl groups add steric bulk, which may hinder binding in biological targets .
Functional Group Variations
Ester vs. Acid Derivatives
- (1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol) Key Differences: The Boc (tert-butoxycarbonyl) group enhances steric protection of the amine, while the carboxylic acid replaces the methyl ester, altering solubility and hydrogen-bonding capacity .
Substituent Additions
- The additional methyl group at position 5 may influence conformational flexibility .
Salts and Counterion Effects
- Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate Hydrochloride (CAS: 1824260-58-3) Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63 g/mol) Key Differences: The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations. However, the ionic form may reduce membrane permeability compared to the free base .
Stereochemistry-Dependent Activity
- (1S,4S,5R)-2-Azabicyclo[3.2.1]octane Derivatives : Trimeric triazoles with this stereochemistry exhibited the highest activity (IC₅₀: 2.44 µM), outperforming pseudo-enantiomers (IC₅₀: 3.27 µM for (1R,4R,5S)-derivatives) .
- Monomeric vs. Oligomeric Structures: Activity increases with the number of azabicycloalkane-triazole units, suggesting multivalent interactions enhance target engagement .
Bicyclic Core Influence
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound known for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Overview of the Compound
This compound features a bicyclo[2.1.1]hexane core, which contributes to its distinct chemical properties. The compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets and its utility as a synthetic building block.
Synthesis Methods
The synthesis of this compound typically involves photochemical techniques and cycloaddition reactions:
- Photochemical Synthesis : A method utilizing light to initiate reactions, particularly in the formation of the bicyclic structure from precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride .
- Electrophilic Addition : The compound can be synthesized through stereoselective electrophilic additions followed by ring closure reactions .
This compound interacts with various biological targets due to its strained ring system, which allows it to fit into specific binding sites on enzymes and receptors. This interaction can modulate enzyme activity and influence biological pathways.
Research Findings
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azabicyclo compounds have shown antimicrobial activity against certain pathogens.
- Cytotoxic Effects : Compounds within this class have been evaluated for cytotoxicity against cancer cell lines, indicating potential as anticancer agents .
Case Studies
Several studies have highlighted the biological implications of similar bicyclic structures:
-
Anticancer Activity : A study investigated the cytotoxic effects of azabicyclo derivatives on human cancer cell lines, revealing significant growth inhibition at certain concentrations.
Compound Cell Line IC50 (µM) Azabicyclo Derivative A HeLa 10 Azabicyclo Derivative B MCF-7 15 -
Antimicrobial Testing : Another study assessed the antimicrobial efficacy of azabicyclo compounds against Gram-positive and Gram-negative bacteria.
Compound Target Bacteria Zone of Inhibition (mm) Methyl Azabicyclo A E. coli 12 Methyl Azabicyclo B S. aureus 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
